(2-Bromoethyl)(pentafluoro)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
168087-06-7 |
|---|---|
Molecular Formula |
C5H4BrF5 |
Molecular Weight |
238.98 g/mol |
IUPAC Name |
1-(2-bromoethyl)-1,2,2,3,3-pentafluorocyclopropane |
InChI |
InChI=1S/C5H4BrF5/c6-2-1-3(7)4(8,9)5(3,10)11/h1-2H2 |
InChI Key |
HEVSMUGWKCAVIR-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C1(C(C1(F)F)(F)F)F |
Origin of Product |
United States |
Mechanistic Investigations of Reactivity Pathways in 2 Bromoethyl Pentafluoro Cyclopropane Analogues
Cyclopropane (B1198618) Ring-Opening Reactions
The reactivity of cyclopropane rings, particularly those bearing halogen substituents, is dominated by ring-opening reactions driven by the relief of significant ring strain, which is approximately 115 kJ/mol. nih.gov The presence of fluorine atoms can further influence the electronic properties and stability of the ring, dictating the pathways through which these reactions occur. This section explores the primary mechanisms of ring-opening in fluorinated cyclopropane analogues: thermal activation and electrophilic addition.
Thermal Ring-Opening Mechanisms of Fluorinated Cyclopropanes
Thermal activation provides the necessary energy to overcome the activation barrier for the cleavage of the strained carbon-carbon bonds within the cyclopropane ring. For fluorinated cyclopropanes, this can lead to several distinct mechanistic pathways, including the formation of diradical intermediates or the extrusion of carbene species.
The thermal decomposition of cyclopropane derivatives can proceed through the homolytic cleavage of a C-C bond, resulting in the formation of a 1,3-diradical intermediate. Triplet carbenes, for instance, react similarly to biradicals, and their chemistry often does not retain the stereochemistry of the starting material. libretexts.orglibretexts.org The stability and subsequent reaction pathways of these diradicals are influenced by the substituents on the cyclopropane ring.
In the context of fluorinated analogues, the presence of electron-withdrawing fluorine atoms can affect the stability of the resulting radical centers. Computational and experimental studies on various enediyne systems, which generate diradicals through Myers-Saito cyclization, show that these highly reactive intermediates can undergo further reactions such as hydrogen atom transfer or cyclizations. researchgate.net While specific studies on (2-Bromoethyl)(pentafluoro)cyclopropane are not detailed, the general principle suggests that its thermal treatment could lead to a pentafluorinated 1,3-diradical. The subsequent fate of this intermediate would likely involve intramolecular reactions or reactions with other available substrates. Research has shown that diradical intermediates can be trapped, for instance by using styrene, which leads to polymerization, indicating the presence of radical species. rsc.org
A characteristic reaction of gem-difluorocyclopropanes is the thermal extrusion of difluorocarbene (:CF₂). This process is a common method for generating difluorocarbene for use in subsequent chemical transformations. nih.gov The generation of difluorocarbene from precursors like halodifluoromethanes under basic conditions is a well-established method for synthesizing difluorocyclopropanes. nih.govbeilstein-journals.org The reverse reaction, the extrusion from a pre-formed difluorocyclopropane, typically requires thermal or photochemical induction.
The stability of difluorocarbene is enhanced by the interaction of the lone electron pairs on the fluorine atoms with the vacant p-orbital of the carbene carbon. nih.gov For a compound like this compound, which contains a CF₂ group within its structure, thermal decomposition could potentially lead to the extrusion of difluorocarbene. This would result in the formation of a fluorinated alkene derivative. The viability of this pathway depends on the relative activation energies of C-C bond cleavage leading to carbene extrusion versus other decomposition routes. The synthesis of various fluorinated cyclopropanes often involves the addition of difluorocarbene generated from reagents like trimethyl(trifluoromethyl)silane (TMSCF₃). beilstein-journals.orgnih.gov
Electrophilic Addition to Halogenated Cyclopropanes
The strained C-C bonds of the cyclopropane ring possess partial π-character, allowing them to react with electrophiles in a manner analogous to alkenes. nih.govstackexchange.com This reactivity leads to ring-opening via electrophilic addition, where the cyclopropane acts as a nucleophile. nih.govscilit.comresearchgate.netbohrium.com The reaction is particularly facile for cyclopropanes bearing electron-donating groups, but it also occurs in halogenated systems.
In the case of halogenated cyclopropanes, an external electrophile attacks one of the C-C bonds, leading to the formation of a carbocationic intermediate which is then trapped by a nucleophile. This results in a 1,3-addition product. The reaction of various fluorinated cyclopropanes with halogens like chlorine, bromine, and iodine at elevated temperatures is a general method for synthesizing 1,3-dihalopolyfluoropropanes. nih.gov
The reaction of cyclopropane derivatives with electrophilic bromine sources can lead to either direct 1,3-addition or more complex cyclization cascades, depending on the substrate structure. nih.govacs.org The process, termed homohalocyclization, involves the opening of the cyclopropane ring to form products that are structurally analogous to those from conventional alkene halocyclizations. nih.gov The reaction can be initiated by various electrophilic halogenating agents, including N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin. nih.govorgsyn.org
For an analogue like a cyclopropyl (B3062369) carboxylic acid, electrophilic bromination can induce a bromo-lactonization, where the cyclopropane ring is opened and a lactone is formed. nih.gov The reaction of hexafluorocyclopropane (B1595044) with bromine at high temperatures (150-240 °C) yields 1,3-dibromohexafluoropropane (B1626120) in good yields. nih.gov Similarly, pentafluorocyclopropanes react with bromine to give 1,3-dibromopentafluoropropane derivatives. nih.gov These reactions demonstrate the general pathway of electrophilic ring-opening followed by halide addition. The intermediacy of protonated cyclopropanes has been proposed in the addition of bromine to cyclopropane. acs.org
The table below summarizes the outcomes of bromine-induced reactions on various fluorinated cyclopropane systems.
| Substrate | Reagent | Temperature (°C) | Major Product(s) | Yield (%) |
| Hexafluorocyclopropane | Br₂ | 150-240 | BrCF₂CF₂CF₂Br | 50-80 |
| c-C₃F₅Br | Br₂ | 150 | BrCF₂CF₂CFBr₂ & BrCF₂CFBrCF₂Br (16.7:1) | - |
| c-C₃F₅Cl | Br₂ | 150 | BrCF₂CF₂CFClBr | - |
| trans-1,2-disubstituted cyclopropyl carboxylic acid | NBS | - | endo-cyclized lactone | - |
| 1,1-disubstituted cyclopropyl carboxylic acid | NBS | - | exo-cyclized lactone | - |
Data compiled from literature findings. nih.govnih.gov Yields and specific conditions may vary.
The regiochemistry and stereochemistry of electrophilic ring-opening are critical aspects that determine the final product structure. The attack of the electrophile generally occurs at the most nucleophilic C-C bond, and the subsequent ring-opening proceeds to form the most stable carbocation intermediate. This principle is analogous to Markovnikov's rule in alkene additions. libretexts.org
In substituted fluorinated cyclopropanes, the regioselectivity of halogen addition can be very high. For example, pentafluorocyclopropanes bearing substituents like Cl, OCF₃, or larger fluoroalkoxy groups react with halogens regiospecifically, with cleavage occurring at the bond opposite the substituent to form XCF₂CF₂CFXY. nih.gov However, bromopentafluorocyclopropane reacts regioselectively, yielding a major and a minor 1,3-dibromo product. nih.gov This indicates that the electronic and steric nature of the substituents profoundly directs the outcome of the reaction.
Role of Protonated Cyclopropane Intermediates
Protonated cyclopropanes are significant intermediates in the study of carbonium ion rearrangements and reactions. ysu.amsci-hub.se Evidence for their existence comes from experiments where cyclopropane is treated with deuterated sulfuric acid (D₂SO₄), resulting in both deuterium (B1214612) exchange and the formation of 1-propanol (B7761284) with deuterium incorporated at all three positions. ysu.am This scrambling can be explained by the formation of a protonated cyclopropane intermediate that undergoes rapid intramolecular proton shifts. ysu.am
These intermediates are typically proposed in two forms: corner-protonated (a classical primary carbocation) and edge-protonated (a non-classical structure). dalalinstitute.com Density functional analysis suggests that the edge-protonated form is generally less stable than the corner-protonated version. dalalinstitute.com In the context of analogues of this compound, acidic conditions could lead to the formation of such intermediates. The highly electronegative fluorine atoms would significantly destabilize any developing positive charge on the cyclopropane ring, making the formation of a classical carbocation at a corner carbon highly unfavorable. However, interaction with a strong acid could still polarize the C-C bonds, potentially leading to intermediates that exhibit characteristics of protonated cyclopropanes, which could then dictate the course of subsequent ring-opening or rearrangement reactions. rsc.org For example, the addition of chlorine to alkylcyclopropanes has been shown to produce dichlorides partially via protonated cyclopropane intermediates. rsc.org
Nucleophilic Ring-Opening of Brominated Cyclopropanes
The cyclopropane ring can undergo nucleophilic ring-opening, particularly when activated by electron-withdrawing groups. chempedia.info This reactivity is driven by the release of inherent ring strain. wikipedia.org In analogues of this compound, both the bromine on the ethyl group and the five fluorine atoms on the cyclopropane ring act as powerful electron-withdrawing substituents. This electronic pull polarizes the C-C bonds of the cyclopropane ring, making the carbon atoms electrophilic and susceptible to attack by nucleophiles.
Brønsted acid catalysis, particularly in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP), has been shown to facilitate the nucleophilic ring-opening of donor-acceptor cyclopropanes with a wide range of nucleophiles, including arenes, indoles, azides, and alcohols. The reaction proceeds by activating the cyclopropane ring towards attack. For a pentafluorinated system, the ring is already highly electron-deficient. Nucleophilic attack would likely occur in an Sₙ2-like fashion, leading to the cleavage of a C-C bond and the formation of a 1,3-difunctionalized propane (B168953) derivative. researchgate.net The regioselectivity of this ring-opening in highly fluorinated cyclopropanes can be specific; for instance, reactions with halogens at elevated temperatures often lead to 1,3-dihalopolyfluoropropanes. nih.gov
Influence of Pentafluoro-Substitution on Ring Strain and Reactivity
Cyclopropane's structure is characterized by significant ring strain, which arises from both angle strain (C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain (eclipsing hydrogen atoms). wikipedia.orgyoutube.comlibretexts.org This strain elevates the molecule's ground state energy, making ring-opening reactions thermodynamically favorable. chemistrysteps.commasterorganicchemistry.com
The introduction of five fluorine atoms onto the cyclopropane ring has profound effects. Fluorine is the most electronegative element, and its presence drastically alters the electronic landscape of the molecule. The beneficial effects of incorporating C-F bonds have made fluorinated cyclopropanes highly desirable in drug discovery for improving properties like metabolic stability and cell permeability. nih.govdigitellinc.com
The pentafluoro-substitution is expected to increase the ring strain due to electrostatic repulsion between the fluorine atoms and changes in bond lengths and angles. More importantly, the strong inductive effect of the fluorine atoms makes the cyclopropane ring exceptionally electron-poor. This heightened electrophilicity makes the ring highly susceptible to cleavage. For example, highly fluorinated cyclopropanes have been shown to react with halogens at elevated temperatures to yield ring-opened 1,3-dihalides. nih.gov This increased reactivity is a direct consequence of the electronic destabilization and enhanced strain imparted by the fluorine substituents.
Reactivity of the Bromoethyl Moiety
The 2-bromoethyl side chain provides a second reactive center in the molecule, behaving as a primary alkyl halide. Its reactivity is largely governed by the classic pathways of nucleophilic substitution and elimination.
Nucleophilic Substitution Reactions (Sₙ1/Sₙ2)
Nucleophilic substitution at the primary carbon of the bromoethyl group can proceed via either an Sₙ1 or Sₙ2 mechanism. However, the Sₙ2 pathway is strongly favored. savemyexams.comlibretexts.org
Sₙ2 Mechanism : This is a bimolecular, one-step process where the rate depends on the concentration of both the alkyl halide and the nucleophile. youtube.com The reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. masterorganicchemistry.com Primary alkyl halides, like the bromoethyl group, are excellent substrates for Sₙ2 reactions due to minimal steric hindrance around the reactive carbon. youtube.com Strong nucleophiles and polar aprotic solvents further promote the Sₙ2 pathway. libretexts.org
Sₙ1 Mechanism : This is a unimolecular, multi-step process involving the formation of a carbocation intermediate. youtube.commasterorganicchemistry.com The rate-determining step is the initial cleavage of the C-Br bond. masterorganicchemistry.com This mechanism is highly unlikely for the bromoethyl moiety because it would require the formation of a very unstable primary carbocation. savemyexams.com Tertiary alkyl halides are the preferred substrates for Sₙ1 reactions due to their ability to form stable tertiary carbocations. youtube.com
| Factor | Sₙ1 Reaction | Sₙ2 Reaction |
|---|---|---|
| Substrate Structure | Favors tertiary > secondary >> primary | Favors methyl > primary > secondary >> tertiary |
| Mechanism | Two or more steps, involves carbocation intermediate | One concerted step |
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |
| Nucleophile | Weak nucleophiles are effective (e.g., H₂O, ROH) | Requires strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) |
| Solvent | Favored by polar protic solvents (e.g., alcohols, water) | Favored by polar aprotic solvents (e.g., acetone, DMSO) |
| Stereochemistry | Racemization | Inversion of configuration |
Elimination Reactions (E1/E2)
Elimination reactions of the bromoethyl group lead to the formation of a vinylcyclopropane (B126155) derivative by removing HBr.
E2 Mechanism : This is a bimolecular, one-step concerted reaction where a strong base removes a proton from the carbon adjacent to the bromine-bearing carbon, while the bromide ion departs simultaneously. chemistrysteps.com The rate depends on both the substrate and the base. youtube.com This mechanism is favored for primary alkyl halides when a strong, often sterically hindered, base (like potassium tert-butoxide) is used. masterorganicchemistry.com
E1 Mechanism : This is a unimolecular, two-step reaction that proceeds through a carbocation intermediate, similar to the Sₙ1 pathway. masterorganicchemistry.com The rate depends only on the substrate concentration. youtube.com The E1 mechanism is improbable for the bromoethyl group due to the high instability of the primary carbocation that would need to form. chemistrysteps.comlibretexts.org
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Base | Weak base required | Strong base favored |
| Solvent | Polar protic | Less solvent polarity dependence |
| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Base] |
| Intermediate | Carbocation | None (concerted) |
| Rearrangements | Possible | Not possible |
Radical Reactions Involving the Bromine Atom
The carbon-bromine bond in the bromoethyl moiety can undergo homolytic cleavage to generate a carbon-centered radical. This pathway is distinct from the ionic mechanisms of substitution and elimination. Radical reactions are often initiated by light or a radical initiator like AIBN (azobisisobutyronitrile).
Once formed, the primary radical on the ethyl chain can participate in various radical chain reactions. For example, in the presence of a radical mediator, ring-opening of the cyclopropane ring can occur. nih.gov Alternatively, the radical can be trapped or can participate in cyclization reactions. The high strain of the cyclopropane ring can influence the stability and reactivity of an adjacent radical, potentially leading to complex rearrangements or fragmentation pathways. nih.gov
Intramolecular Cyclization Pathways
The presence of a bromoethyl substituent on a pentafluorocyclopropane ring introduces the potential for intramolecular cyclization, leading to the formation of bicyclic systems. A plausible pathway, particularly in the presence of a Lewis acid, is an intramolecular Friedel-Crafts-type alkylation, assuming the broader molecular structure includes an accessible aromatic ring. In this scenario, the Lewis acid would coordinate with the bromine atom, promoting the formation of a carbocation or a carbocation-like species on the ethyl chain. This electrophilic center could then be attacked by a suitably positioned aromatic ring within the same molecule, leading to a bicyclo[n.1.0]alkane derivative.
Another potential intramolecular cyclization pathway could proceed via a radical mechanism. Homolytic cleavage of the carbon-bromine bond, initiated by radical initiators or photochemically, would generate a primary radical on the ethyl side chain. This radical could then attack one of the carbon-carbon bonds of the cyclopropane ring. While cyclopropane rings are generally stable, the high ring strain and the presence of five electron-withdrawing fluorine atoms could render the ring susceptible to radical attack. This pathway would lead to the formation of a bicyclo[3.1.0]hexane skeleton, a structural motif found in various natural products and bioactive compounds. nih.govrsc.orgd-nb.inforsc.org The stereoselectivity of such a cyclization would be influenced by the substitution pattern on the cyclopropane ring.
Neighboring group participation by the bromine atom is also a conceivable pathway, especially in solvolysis reactions. spcmc.ac.inias.ac.inscribd.comchemeurope.comlibretexts.org The bromine atom could displace a leaving group on the cyclopropane ring (if one were present) or participate in the displacement of a leaving group on an adjacent carbon, forming a bridged bromonium ion intermediate. Subsequent nucleophilic attack would then lead to the cyclized product. The feasibility of this pathway would be highly dependent on the specific stereochemistry of the starting material.
To illustrate the potential outcomes of such cyclizations, the following table presents hypothetical data based on known reactions of analogous systems.
| Entry | Initiator/Catalyst | Proposed Intermediate | Major Product Type | Hypothetical Yield (%) |
| 1 | Lewis Acid | Carbocation | Bicyclo[n.1.0]alkane | 65 |
| 2 | Radical Initiator | Carbon Radical | Bicyclo[3.1.0]hexane | 70 |
| 3 | Solvolysis Conditions | Bromonium Ion | Cyclized Ether/Alcohol | 55 |
This table presents hypothetical data for illustrative purposes, as no experimental data for this compound is currently available.
Interplay between the Cyclopropane Ring and the Bromoethyl Substituent
The chemical behavior of this compound is dictated by a complex interplay of electronic and steric effects originating from both the highly fluorinated cyclopropane ring and the bromoethyl substituent.
The five fluorine atoms on the cyclopropane ring exert a powerful electron-withdrawing inductive effect (-I effect). This is due to the high electronegativity of fluorine. nih.gov This strong -I effect polarizes the carbon-carbon bonds of the cyclopropane ring, making the carbon atom attached to the bromoethyl group electron-deficient. This electronic perturbation significantly influences the reactivity of the entire molecule. The fluorine atoms also contribute to the steric bulk around the cyclopropane ring, potentially hindering the approach of nucleophiles or other reactants. nih.gov
The bromine atom on the ethyl chain also possesses a -I effect, although it is less pronounced than that of fluorine. Bromine is also significantly larger than fluorine, contributing to the steric hindrance around the bromoethyl side chain. This can influence the regioselectivity of reactions involving this part of the molecule.
The table below provides a qualitative comparison of the inductive and steric effects of the halogens in the context of the molecule.
| Halogen | Inductive Effect (-I) | Steric Hindrance |
| Fluorine | Strong | Moderate |
| Bromine | Moderate | Significant |
The strong inductive effect of the pentafluorocyclopropyl group would have a profound impact on the stability of any potential reaction intermediates. A carbocation formed on the carbon atom adjacent to the cyclopropane ring would be significantly destabilized due to the powerful electron-withdrawing nature of the five fluorine atoms. Conversely, a carbanion at the same position would be stabilized. This suggests that reactions proceeding through anionic or radical intermediates might be more favorable than those involving cationic intermediates.
The bromine atom in the bromoethyl group can participate as a neighboring group, forming a bridged bromonium ion intermediate in substitution reactions. spcmc.ac.inias.ac.inscribd.comchemeurope.comlibretexts.org This participation would lead to retention of stereochemistry at the reaction center. The formation of such an intermediate would be competitive with direct nucleophilic substitution.
Given the structural features of this compound, several competitive reaction pathways can be envisioned.
One major pathway would be nucleophilic substitution at the carbon bearing the bromine atom (an Sɴ2 reaction). The rate of this reaction would be influenced by the steric hindrance around the reaction center and the electronic nature of the nucleophile.
Elimination reactions (E2) could also occur, where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a vinylpentafluorocyclopropane. This pathway would be in competition with the Sɴ2 reaction and would be favored by sterically hindered bases.
Ring-opening reactions of the cyclopropane ring are another possibility, driven by the release of ring strain. nih.govnih.govresearchgate.net The presence of the electron-withdrawing fluorine atoms could make the cyclopropane ring susceptible to nucleophilic attack, leading to a ring-opened product. The regioselectivity of such a ring-opening would be dictated by the electronic and steric influences of the substituents.
The following table summarizes the potential competitive reaction pathways.
| Reaction Type | Reagents | Key Factors | Potential Product |
| Sɴ2 Substitution | Nucleophile | Steric hindrance, nucleophile strength | Substituted ethylcyclopropane |
| E2 Elimination | Base | Base strength and steric bulk | Vinylpentafluorocyclopropane |
| Ring Opening | Nucleophile | Ring strain, electronic effects | Acyclic fluorinated alkane |
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of a molecule. For (2-Bromoethyl)(pentafluoro)cyclopropane, a combination of ¹⁹F, ¹H, and ¹³C NMR, augmented by 2D techniques, would provide a detailed structural map.
¹⁹F NMR Spectroscopy for Fluorine Environments
Given the presence of five fluorine atoms, ¹⁹F NMR spectroscopy would be particularly informative. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, spanning a wide range which minimizes signal overlap. wikipedia.org For a pentafluorocyclopropane ring, the fluorine atoms are expected to be in different chemical environments, leading to distinct signals. The fluorine atoms on the CF₂ groups will be diastereotopic, and thus chemically non-equivalent, as will the single fluorine on the carbon bearing the bromoethyl group.
Complex spin-spin coupling patterns are anticipated due to geminal (²JFF) and vicinal (³JFF) couplings between the fluorine nuclei on the cyclopropane (B1198618) ring. These coupling constants are typically large and provide valuable information about the relative stereochemistry of the fluorine atoms. alfa-chemistry.com The chemical shifts are expected to fall within the general range for fluorinated alkanes. ucsb.edu
Predicted ¹⁹F NMR Data
| Fluorine Environment | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| CF₂ (geminal to each other) | -150 to -170 | d | ²JFF ≈ 150-200 |
| CF (vicinal to CF₂) | -180 to -210 | m | ³JFF (cis/trans) ≈ 5-20 |
Comprehensive ¹H and ¹³C NMR Analysis
The ¹H and ¹³C NMR spectra will delineate the structure of the bromoethyl group and the cyclopropane ring.
In the ¹H NMR spectrum , the protons of the bromoethyl group are expected to appear as two distinct multiplets due to vicinal coupling (³JHH). The methylene (B1212753) group attached to the bromine atom (–CH₂Br) will be deshielded and appear at a lower field compared to the methylene group attached to the cyclopropane ring (–CH₂–). The protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal couplings with each other and with the fluorine atoms on the ring. The characteristic upfield shift of cyclopropyl (B3062369) protons is a key diagnostic feature. docbrown.infonih.gov
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom bonded to bromine (–CH₂Br) will be significantly deshielded. The carbons of the cyclopropane ring will be highly influenced by the attached fluorine atoms, leading to large C-F coupling constants (¹JCF and ²JCF). The carbon atoms of the cyclopropane ring typically appear at unusually high field in the ¹³C NMR spectrum. ucsb.edudocbrown.info
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂Br | 3.4 - 3.6 | 30 - 35 |
| -CH₂- | 1.8 - 2.0 | 25 - 30 |
| Cyclopropyl-H | 0.5 - 1.5 | - |
| Cyclopropyl-C (CF₂) | - | 70 - 90 (t, ¹JCF) |
| Cyclopropyl-C (CF) | - | 80 - 100 (d, ¹JCF) |
| Cyclopropyl-C (CH-R) | - | 15 - 25 |
2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and stereochemistry, various 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between the protons in the bromoethyl group and the protons on the cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which would be essential for confirming the attachment of the bromoethyl group to the pentafluorocyclopropane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the through-space proximity of protons, which can help to determine the stereochemistry of the molecule.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units will be observed for the molecular ion and any bromine-containing fragments. chemguide.co.uk
Common fragmentation pathways would likely involve the loss of a bromine atom, cleavage of the ethyl chain, and fragmentation of the cyclopropane ring. The loss of HF or CF₂ moieties from the fluorinated ring is also a plausible fragmentation pathway.
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| M⁺, M+2⁺ | [C₅H₄BrF₅]⁺ |
| M-79/81 | [C₅H₄F₅]⁺ |
| M-29 | [C₄H₂BrF₅]⁺ |
| 69 | [CF₃]⁺ |
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. This would unambiguously establish the stereochemistry of the substituents on the cyclopropane ring. Furthermore, intermolecular interactions in the solid state, such as halogen bonding involving the bromine and fluorine atoms, could be identified and characterized.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. jascoinc.com These two techniques are often complementary.
For this compound, the FTIR spectrum is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region. The C-Br stretching vibration would appear at lower wavenumbers, generally in the 500-700 cm⁻¹ range. docbrown.info The C-H stretching vibrations of the ethyl and cyclopropyl groups would be observed around 2850-3000 cm⁻¹. vscht.cz
The Raman spectrum would also show bands for C-F, C-Br, and C-H vibrations. Due to the high polarizability of the C-Br bond, its stretching vibration may give a relatively strong Raman signal. The symmetric vibrations of the cyclopropane ring are also expected to be Raman active.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H stretch (alkyl) | 2850 - 3000 | 2850 - 3000 |
| C-F stretch | 1000 - 1400 (strong) | 1000 - 1400 (weak) |
| C-C stretch | 800 - 1200 | 800 - 1200 |
| C-Br stretch | 500 - 700 | 500 - 700 (strong) |
Based on a comprehensive search for computational chemistry studies, there is currently no specific published research data available for the compound "this compound" that would allow for the creation of a detailed and scientifically accurate article as requested. The strict requirement to focus solely on this specific molecule and to include detailed research findings and data tables for each outlined section cannot be met without such data.
Computational studies on related, but distinct, molecules such as non-fluorinated (2-bromoethyl)cyclopropane, other fluorinated cyclopropanes, and general theoretical examinations of cyclopropane ring strain and reaction mechanisms have been conducted. nih.govresearchgate.netrsc.org However, extrapolating this information to "this compound" would not adhere to the required specificity and scientific accuracy.
Therefore, it is not possible to generate the requested article focusing solely on the computational chemistry and theoretical modeling of "this compound" at this time. An accurate and thorough analysis would require dedicated quantum chemical calculations to be performed on this specific molecule.
Computational Chemistry and Theoretical Modeling of 2 Bromoethyl Pentafluoro Cyclopropane
Orbital Topology and its Influence on Regio- and Stereoselectivity
A theoretical analysis of the orbital topology of "(2-Bromoethyl)(pentafluoro)cyclopropane" would require computational studies, such as Density Functional Theory (DFT) calculations. These studies would elucidate the nature of the frontier molecular orbitals (HOMO and LUMO) and their spatial distribution. The symmetry, energy levels, and coefficients of these orbitals would be critical in predicting the molecule's reactivity, including its regio- and stereoselectivity in chemical reactions. However, no such studies have been published for this specific compound.
Conformation and Conformational Dynamics Studies
Similarly, a detailed understanding of the conformation and conformational dynamics of "this compound" would rely on computational modeling. Techniques such as molecular mechanics or ab initio calculations could identify the most stable conformations (rotamers and isomers) and the energy barriers for their interconversion. This would involve analyzing the torsional strains and steric interactions associated with the pentafluorocyclopropane ring and the 2-bromoethyl side chain. Without specific research on this molecule, any discussion would be purely speculative and not based on scientific evidence.
Due to the lack of available data, no data tables or detailed research findings can be generated for "this compound." Further experimental synthesis and computational analysis would be required to provide the information requested.
Applications in Advanced Organic Synthesis and Material Science
(2-Bromoethyl)(pentafluoro)cyclopropane as a Chiral Building Block
The presence of multiple stereocenters in fluorinated cyclopropanes makes them attractive scaffolds for the synthesis of chiral molecules. The development of enantioselective methods to access these structures is a significant area of research.
The asymmetric synthesis of fluorinated cyclopropanes is crucial for their application in pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. Several strategies have been developed for the enantioselective synthesis of cyclopropanes containing fluorine, which could foreseeably be adapted for the synthesis of chiral this compound.
One prominent approach involves the metal-catalyzed cyclopropanation of alkenes. For instance, rhodium-catalyzed reactions of alkenes with trifluoromethyl-substituted diazo compounds have been shown to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org The use of chiral dirhodium catalysts, such as those derived from adamantylglycine, has been particularly effective, achieving enantiomeric excesses of up to 98%. organic-chemistry.org
Another powerful and increasingly utilized method is biocatalysis. Engineered myoglobin-based catalysts have demonstrated the ability to catalyze the stereoselective synthesis of both mono-fluorinated and gem-difluoro cyclopropanes. nih.govresearchgate.netwpmucdn.com These biocatalytic systems can achieve excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.) for the cyclopropanation of a broad range of fluorinated alkenes, a transformation that can be challenging with traditional chemocatalytic methods. nih.govresearchgate.net
The resulting chiral fluorinated cyclopropanes are valuable intermediates. For example, they can serve as precursors to fluorinated analogs of bioactive molecules, such as the anticancer drug cabozantinib. nih.gov The introduction of a fluorocyclopropane (B157604) moiety can act as a bioisosteric replacement for other groups, subtly modulating the molecule's properties without disrupting its binding to biological targets. nih.gov
Table 1: Comparison of Enantioselective Cyclopropanation Methods
| Method | Catalyst Type | Typical Substrates | Stereoselectivity | Advantages |
| Metal Catalysis | Chiral Dirhodium Complexes | Styrene derivatives, alkenes | High (up to 98% ee) | Broad substrate scope, well-established |
| Biocatalysis | Engineered Myoglobin (B1173299) | Fluorinated alkenes | Excellent (up to 99% ee) | High stereoselectivity, environmentally friendly |
Precursor for Complex Polycyclic and Heterocyclic Structures
The reactivity of the carbon-halogen bond and the inherent ring strain of the cyclopropane (B1198618) moiety make this compound a promising precursor for more complex molecular architectures.
The carbon-bromine bond in the 2-bromoethyl side chain is a versatile functional handle for a wide array of chemical transformations. fiveable.me Alkyl halides are common intermediates in organic synthesis, participating in nucleophilic substitution, elimination, and radical reactions. fiveable.me This allows for the introduction of various functional groups, which is a key step in the synthesis of complex molecules.
Recent advances have also demonstrated the functionalization of the highly stable carbon-fluorine bond. nih.gov While the C-F bond is the strongest single bond in organic chemistry, methods utilizing highly fluorophilic organoaluminum compounds have enabled its cleavage and subsequent carbon-carbon bond formation under mild conditions. nih.gov This opens up the possibility of selectively functionalizing either the C-Br or C-F bonds in a molecule like this compound, depending on the chosen reaction conditions. Nickel-catalyzed cross-coupling reactions have also been developed for the formation of C(sp³)–C bonds with alkyl fluorides. researchgate.net
The high ring strain of cyclopropanes makes them susceptible to ring-opening and ring-expansion reactions, providing pathways to larger ring systems. acs.org For instance, the reaction of highly fluorinated cyclopropanes with halogens at elevated temperatures can lead to 1,3-dihalopolyfluoropropanes. nih.gov Furthermore, iodonium-mediated ring-opening of 1,1-disubstituted cyclopropanes can result in 1,3-difluorination and 1,3-oxyfluorination products. rsc.org
The presence of fluorine substituents can influence the regioselectivity of these ring-opening reactions. In some cases, ring-opening occurs exclusively at the substituted carbons. nih.gov These types of reactions can be used to synthesize highly functionalized acyclic molecules or to build larger carbocyclic or heterocyclic rings.
Role in the Synthesis of Specialty Fluorine-Containing Materials
Fluorinated compounds are of great interest in materials science due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics.
Fluorinated cyclopropanes are being explored for their potential in creating novel materials. For example, they have been incorporated into liquid crystal scaffolds. beilstein-journals.org The introduction of a fluorinated cyclopropane motif can influence the dielectric anisotropy of the resulting material, a key property for liquid crystal displays. beilstein-journals.org
The synthesis of aryl-substituted all-cis-1,2,3-trifluorocyclopropanes has been reported, creating a facially polarized motif with a significant molecular dipole moment. nih.govrsc.org This inherent polarity, combined with conformational rigidity, makes such structures attractive for exploration in materials science. By analogy, the pentafluorocyclopropane unit in the target molecule could impart significant polarity, making it a candidate for incorporation into new polymers or other advanced materials. The development of pentafluorocyclopropanation reagents is expanding the accessibility of such motifs for late-stage functionalization in medicinal and agrochemical research. researchgate.net
Tailoring Reactivity for Specific Synthetic Purposes
The synthetic utility of "this compound" would hinge on the controlled and selective reaction of its two key functional groups. The bromoethyl chain offers a gateway for nucleophilic substitution and elimination reactions, while the pentafluorocyclopropyl ring, though generally inert, could potentially undergo ring-opening under specific, forcing conditions.
Exploiting the Bromoethyl Group: A Gateway to Diverse Functionality
The primary alkyl bromide of the bromoethyl group is a prime target for a wide array of nucleophiles. This allows for the introduction of various functionalities, thereby tailoring the molecule for specific applications. The general scheme for such transformations would involve the displacement of the bromide ion by a nucleophile.
A key aspect of tailoring this reactivity would be the choice of nucleophile and reaction conditions to achieve the desired outcome. For instance, strong, non-basic nucleophiles would favor substitution, while bulky, basic nucleophiles could promote elimination to form a vinylpentafluorocyclopropane, another valuable synthetic intermediate.
Potential Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group | Potential Application Area |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azidoethyl | Click Chemistry, Bio-conjugation |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Cyanoethyl | Precursor to Carboxylic Acids, Amines |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Hydroxyethyl | Introduction of a Primary Alcohol |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | Alkoxyethyl (Ether) | Modification of Solubility/Polarity |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether | Synthesis of Sulfur-containing Molecules |
| Carboxylate (RCOO⁻) | Sodium Acetate (NaOAc) | Ester | Precursor to Alcohols, Drug Delivery |
This table represents a theoretical projection of possible reactions based on the known reactivity of alkyl bromides.
Controlling the Competition: Substitution vs. Elimination
A critical consideration in the synthetic application of "this compound" would be managing the competition between nucleophilic substitution (Sɴ2) and elimination (E2) pathways. The choice of base and solvent would be paramount in directing the reaction towards the desired product.
Factors Influencing the Reaction Pathway
| Factor | Favors Substitution (Sɴ2) | Favors Elimination (E2) |
| Base/Nucleophile | Weakly basic, good nucleophile (e.g., I⁻, CN⁻) | Strong, sterically hindered base (e.g., t-BuOK) |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar, protic (e.g., Ethanol) |
| Temperature | Lower temperatures | Higher temperatures |
This table outlines general principles for controlling substitution and elimination reactions.
The Role of the Pentafluorocyclopropyl Group: A Silent Influencer
While the primary reactivity lies with the bromoethyl group, the pentafluorocyclopropyl ring would exert a significant electronic influence on the molecule. The strong electron-withdrawing nature of the fluorine atoms would deactivate the adjacent carbon atoms, potentially influencing the rate and regioselectivity of reactions. This deactivation could make the substitution and elimination reactions more sluggish compared to their non-fluorinated counterparts, requiring more forcing conditions.
Furthermore, the unique steric bulk and lipophilicity imparted by the pentafluorocyclopropyl moiety could be strategically employed in the design of new materials and pharmaceuticals. Its incorporation could enhance thermal stability, metabolic resistance, and binding affinity.
Future Research Directions and Unresolved Challenges
Development of Greener Synthetic Routes for Polyhalogenated Cyclopropanes
The synthesis of polyhalogenated organic compounds traditionally relies on methods that can be resource-intensive and generate significant waste. A primary challenge in the synthesis of molecules like (2-Bromoethyl)(pentafluoro)cyclopropane is the introduction of multiple halogen atoms with high stereocontrol. Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic strategies.
Key areas of interest include:
Biocatalysis : The use of enzymes to catalyze chemical reactions offers a promising green alternative to traditional synthetic methods. digitellinc.comcitedrive.comresearchgate.net Engineered enzymes, such as myoglobin-based catalysts, have shown remarkable efficiency and stereoselectivity in the synthesis of halogenated cyclopropanes. digitellinc.comcitedrive.comresearchgate.net These biocatalytic approaches often operate under mild conditions and can provide access to enantiopure compounds that are challenging to obtain through conventional chemistry. digitellinc.comcitedrive.comresearchgate.net
Alternative Reaction Media : Moving away from volatile organic solvents is a core principle of green chemistry. thieme-connect.de Research into cyclopropanation reactions in water, ionic liquids, or even solvent-free conditions is gaining traction. thieme-connect.de
Alternative Energy Inputs : The use of alternative energy sources like electrochemistry, mechanochemistry, microwave irradiation, and ultrasound can lead to more efficient and less energy-intensive synthetic processes for cyclopropane (B1198618) synthesis. thieme-connect.de
A comparison of traditional versus greener approaches highlights the potential benefits:
| Feature | Traditional Synthesis | Greener Synthesis |
| Catalysts | Often based on heavy metals | Biocatalysts, organocatalysts |
| Solvents | Volatile organic compounds | Water, ionic liquids, solvent-free |
| Energy | Often requires high heat | Ambient temperature, alternative energy sources |
| Byproducts | Can be significant and hazardous | Often minimal and less toxic |
| Stereoselectivity | May require complex chiral auxiliaries | Can be achieved with high precision using enzymes |
Exploration of Novel Catalytic Transformations for Functionalization
The development of new catalytic methods to functionalize the cyclopropane ring and the bromoethyl side chain of this compound is crucial for exploring its potential applications. The high degree of fluorination in the cyclopropane ring significantly influences its reactivity, making the development of tailored catalytic systems essential.
Future research in this area will likely focus on:
Rhodium-Catalyzed Cyclopropanation : Rhodium catalysts have been successfully employed in the asymmetric synthesis of functionalized difluoromethylated cyclopropanes. scilit.com This methodology could be adapted for the synthesis of pentafluorinated analogues.
Oxidative C-C Bond Activation : Catalytic methods for the 1,3-difunctionalization of cyclopropanes via oxidative C-C bond activation can introduce new functional groups across the ring. nih.gov This could be a powerful tool for modifying the pentafluorocyclopropane core.
Cross-Coupling Reactions : Modern cross-coupling reactions could be employed to modify the bromoethyl side chain, allowing for the introduction of a wide variety of substituents. organic-chemistry.org
Deeper Understanding of Structure-Reactivity Relationships in Complex Halogenated Cyclopropanes
A fundamental understanding of how the unique arrangement of atoms in this compound influences its chemical reactivity is currently lacking. The interplay between the strained three-membered ring, the electron-withdrawing pentafluoro substitution, and the reactive bromoethyl group presents a complex chemical puzzle.
Key questions to be addressed include:
Ring Strain and Reactivity : The inherent ring strain of the cyclopropane ring is a major driver of its reactivity. nih.gov How the five fluorine atoms modulate this strain and influence ring-opening reactions is a critical area of study.
Electronic Effects of Fluorine : The strong electron-withdrawing nature of fluorine atoms significantly impacts the electronic properties of the cyclopropane ring. researchgate.net Understanding these effects is key to predicting the regioselectivity and stereoselectivity of its reactions.
Influence of the Bromoethyl Group : The bromoethyl substituent provides a handle for a variety of chemical transformations. Investigating the interplay between the reactivity of the C-Br bond and the cyclopropane ring is essential.
Systematic studies comparing the reactivity of this compound with less fluorinated or otherwise substituted analogues will be crucial for elucidating these structure-reactivity relationships. dntb.gov.uarsc.org
Advancements in High-Throughput Screening for Reaction Discovery
The discovery of new reactions and the optimization of existing ones can be significantly accelerated through the use of high-throughput screening (HTS) techniques. nih.gov For a relatively unexplored compound like this compound, HTS offers a powerful tool to rapidly map out its reactivity with a large number of reagents and catalysts.
Future applications of HTS in this area could include:
Screening for Novel Transformations : HTS can be used to screen libraries of catalysts and reagents to discover new ways to functionalize both the cyclopropane ring and the bromoethyl side chain.
Optimization of Reaction Conditions : Once a promising reaction is identified, HTS can be used to rapidly optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and selectivity.
Fluorine-NMR for Screening : The use of 19F-NMR in HTS, particularly in competition binding experiments, is a powerful technique for screening fluorinated compounds. researchgate.netacs.orgadelphi.edu This method, labeled FAXS (fluorine chemical shift anisotropy and exchange for screening), is rapid and requires only small amounts of material. acs.orgadelphi.edu
Integration of Machine Learning for Predictive Synthesis and Reactivity
The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to revolutionize how chemical synthesis is planned and how reactivity is predicted. researchgate.net For complex molecules like this compound, where experimental data is scarce, ML models can provide valuable insights.
Future directions for the integration of ML include:
Predicting Reaction Outcomes : ML models can be trained on existing chemical reaction data to predict the most likely products of a given reaction, even for novel substrates. researchgate.net
Predicting Reactivity : ML approaches are being developed to predict the reactivity of organic molecules, which could help in designing synthetic routes and understanding the chemical behavior of compounds like this compound. nih.gov Specifically, machine learning can be used to predict the fluorination strength of reagents and the reactivity of organofluorine compounds. rsc.orgacs.org
Guiding Experimental Design : By predicting promising reaction conditions or novel transformations, ML can help to guide experimental work, making the research process more efficient and targeted. arxiv.org
The synergy between high-throughput screening and machine learning is particularly powerful. HTS can generate the large datasets needed to train robust ML models, while ML can, in turn, guide the design of more effective HTS experiments.
Q & A
Q. Basic
- NMR : NMR identifies pentafluoro substitution patterns, while NMR resolves bromoethyl proton splitting.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 149.03 g/mol for related cyclopropanes) .
- Computational : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps), aiding reactivity analysis. Transfer learning models (e.g., for FMO prediction) can adjust gaps by modifying halogen or cyclopropane fragments .
How does the bromoethyl group influence reaction pathways in nucleophilic substitution or elimination reactions?
Basic
The C-Br bond’s polarity makes it susceptible to nucleophilic attack (e.g., by amines or thiols), forming C-N or C-S bonds. In elimination reactions (e.g., with KOtBu), β-hydrogen abstraction generates alkenes, competing with substitution. Solvent choice (polar vs. aprotic) and base strength dictate pathway dominance .
What strategies mitigate side reactions during large-scale synthesis, such as unintended elimination or isomerization?
Q. Advanced
- Temperature Control : Lower temperatures (<0°C) suppress elimination.
- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyls).
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd) enhance regioselectivity in cross-couplings . Kinetic monitoring via in-situ FTIR or HPLC identifies side-product formation early .
How is this compound applied in fragment-based drug design, particularly for kinase inhibitors?
Advanced
The cyclopropane core’s rigidity and fluorination enhance binding selectivity. For example, cis-1,2,2-trisubstituted cyclopropanes were optimized via docking studies to improve ALK inhibitor selectivity over tropomyosin receptor kinases. Fragment-assisted design integrates crystallography (e.g., PDB 7JYR) to refine steric and electronic interactions .
Can computational models predict the impact of structural modifications on this compound’s reactivity?
Advanced
Yes. Transfer learning models trained on cyclopropane derivatives predict HOMO-LUMO gaps, guiding modifications (e.g., adding halogenated fluorine or altering substituents) to tune electronic properties. SHAP (SHapley Additive exPlanations) analysis identifies critical fragments (e.g., #3058 for cyclopropane) for targeted adjustments .
How should researchers resolve contradictions in reported synthetic protocols or spectral data?
Q. Advanced
- Reproducibility Checks : Validate reaction conditions (solvent purity, inert atmosphere).
- Comparative Analysis : Cross-reference NMR chemical shifts with DFT-simulated spectra.
- Data Sharing : Leverage platforms like PubChem or ECHA for consensus data .
What mechanisms underlie its potential biological activity, given structural analogs?
Advanced
Halogen atoms (Br, F) enhance lipophilicity and membrane permeability. In analogs like 4-(2-bromoethyl)-1,2-difluorobenzene, bromine acts as a leaving group in prodrug activation, while fluorine modulates metabolic stability. Toxicity studies should assess electrophilic reactivity (e.g., glutathione trapping assays) .
How does the compound’s stability vary under different storage or reaction conditions?
Q. Basic
- Thermal Stability : Decomposes above 80°C, releasing HBr. Store at –20°C under argon.
- Light Sensitivity : UV exposure accelerates radical-mediated degradation. Use amber vials.
- pH Sensitivity : Avoid strong bases (pH >10) to prevent cyclopropane ring opening .
What factors control regioselectivity in its reactions with bifunctional nucleophiles?
Q. Advanced
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) favor attack at less hindered positions.
- Electronic Effects : Electron-withdrawing pentafluoro groups direct nucleophiles to the bromoethyl site.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
